REACTION_CXSMILES
|
Br[CH:2]([C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13]([C:15]3[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=3)=[N:12][C:11]=2[CH:22]=1)[C:3]([O:5]C)=[O:4].[OH-].[Na+]>O1CCOCC1>[Cl:21][C:18]1[CH:17]=[CH:16][C:15]([C:13]2[O:14][C:10]3[CH:9]=[CH:8][C:7]([CH2:2][C:3]([OH:5])=[O:4])=[CH:22][C:11]=3[N:12]=2)=[CH:20][CH:19]=1 |f:1.2|
|
Name
|
methyl α-bromo-2-p-chlorophenyl-5-benzoxazolylacetate
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)C=1C=CC2=C(N=C(O2)C2=CC=C(C=C2)Cl)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
crude α-bromo-2-p-chlorophenyl-5-benzoxazolylacetic acid was filtered off
|
Type
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DISSOLUTION
|
Details
|
This solid was dissolved in ethanol (30 ml.)
|
Type
|
ADDITION
|
Details
|
palladium on charcoal added
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was crystallised
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |